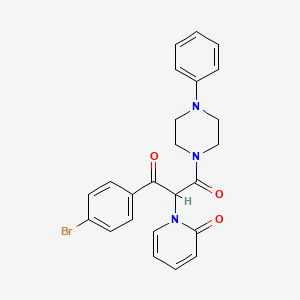![molecular formula C25H18BrNO2 B15020016 [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B15020016.png)
[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential use as pharmaceuticals. The unique structure of the compound allows for the design of molecules that can interact with specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and performance.
Wirkmechanismus
The mechanism of action of [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, [1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate stands out due to its unique combination of aromatic rings and functional groups. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H18BrNO2 |
|---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C25H18BrNO2/c1-17-6-8-19(9-7-17)25(28)29-24-15-10-18-4-2-3-5-22(18)23(24)16-27-21-13-11-20(26)12-14-21/h2-16H,1H3 |
InChI-Schlüssel |
QLEPFYGYXLMVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1Z)-3-[(2Z)-2-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019936.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate](/img/structure/B15019939.png)
![N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15019943.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15019944.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15019956.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-3-fluorobenzamide](/img/structure/B15019963.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B15019976.png)
![4-Methoxy-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B15019980.png)
![3-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B15019993.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020000.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15020014.png)
![1,3-dimethyl-5-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15020026.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B15020034.png)
